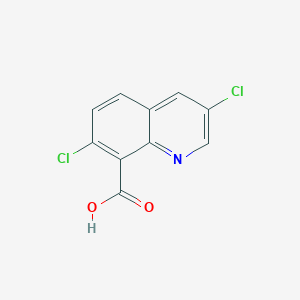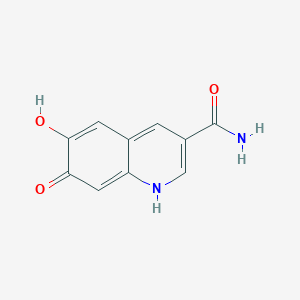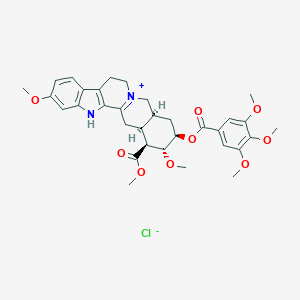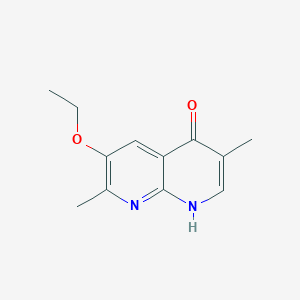
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol, also known as EMDN, is a novel compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the family of naphthyridines and is characterized by its unique chemical structure. EMDN has shown promising results in various scientific studies, making it a potential candidate for future research.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been shown to scavenge free radicals and reduce oxidative stress, which can lead to a reduction in inflammation. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to inhibit the production of pro-inflammatory cytokines, further reducing inflammation.
Biochemical and Physiological Effects:
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to a reduction in the risk of various diseases. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to have anti-cancer properties, which can lead to the development of new cancer therapies. Additionally, 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been shown to have neuroprotective effects, which can lead to the development of new treatments for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol also exhibits potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, there are some limitations to using 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy in various disease models.
Zukünftige Richtungen
There are several future directions for research on 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol. One potential direction is the development of new cancer therapies based on its anti-cancer properties. Another potential direction is the development of new treatments for neurodegenerative diseases based on its neuroprotective effects. Additionally, more research is needed to determine the efficacy of 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol in various disease models and to fully understand its mechanism of action. Overall, 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has shown promising results in various scientific studies and is a potential candidate for future research.
Synthesemethoden
The synthesis of 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol involves a multi-step process that includes the reaction of 2-amino-3,7-dimethyl-1,8-naphthyridine with ethyl chloroformate to form 6-ethoxy-3,7-dimethyl-1,8-naphthyridine-4-carbonyl chloride. This intermediate is then reacted with ethanol to yield 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol. The synthesis of 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been optimized to achieve maximum yield and purity, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
151099-29-5 |
|---|---|
Produktname |
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol |
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
6-ethoxy-3,7-dimethyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-10-5-9-11(15)7(2)6-13-12(9)14-8(10)3/h5-6H,4H2,1-3H3,(H,13,14,15) |
InChI-Schlüssel |
WSSWHISIPHSDPR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C2C(=C1)C(=O)C(=CN2)C)C |
Kanonische SMILES |
CCOC1=C(N=C2C(=C1)C(=O)C(=CN2)C)C |
Synonyme |
1,8-Naphthyridin-4-ol,6-ethoxy-3,7-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate](/img/structure/B133561.png)
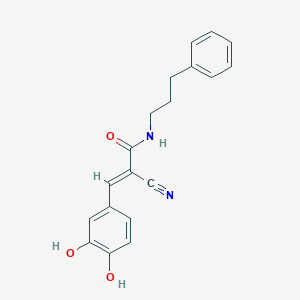
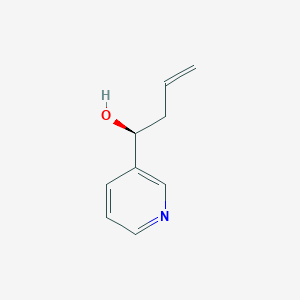
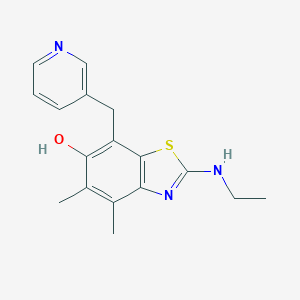


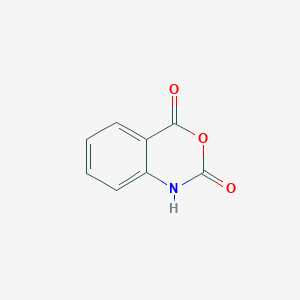
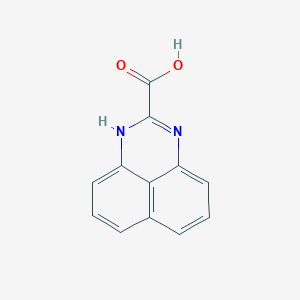

![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)
